2-Benzyl-5-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
2-Benzyl-5-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique structure combining a benzyl group, a pyrrolidine ring, and a pyrrole-dione system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring through cyclization reactions involving appropriate precursors. The benzyl group can be introduced via nucleophilic substitution reactions, while the pyrrole-dione system is often constructed through condensation reactions involving diketones and amines .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Benzyl-5-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Benzyl-5-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-5-[(2S)-2-pyrrolidinyl]-1,3,4-oxadiazole: Shares a similar pyrrolidine structure but differs in the presence of an oxadiazole ring.
Pyrrolidine-2,5-diones: Compounds with similar dione structures but different substituents.
Uniqueness
2-Benzyl-5-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound in drug discovery and development .
Properties
IUPAC Name |
5-benzyl-2-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-13(2)22-9-8-17(20(22)26)21-11-15-16(12-21)19(25)23(18(15)24)10-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNWTXOTQZJLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)N2CC3C(C2)C(=O)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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